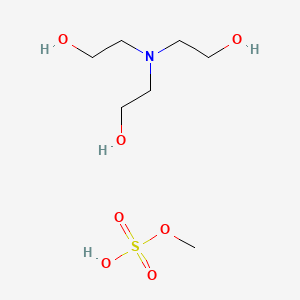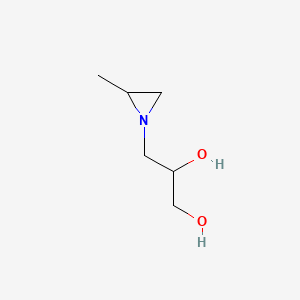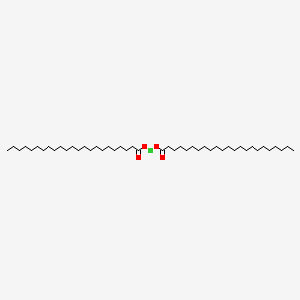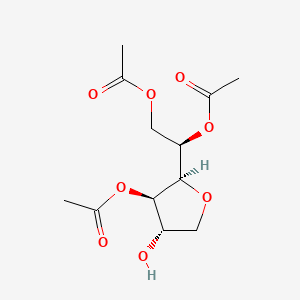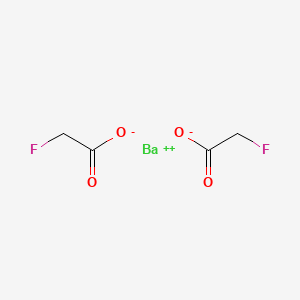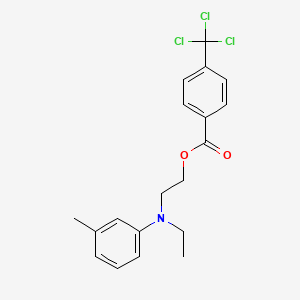
2-(Ethyl(3-methylphenyl)amino)ethyl 4-(trichloromethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethyl(3-methylphenyl)amino)ethyl 4-(trichloromethyl)benzoate is a chemical compound with the molecular formula C19H20Cl3NO2 and a molecular weight of 400.73 g/mol . It is also known by its systematic name, Benzoic acid, 4-(trichloromethyl)-, 2-[ethyl(3-methylphenyl)amino]ethyl ester . This compound is characterized by its unique structure, which includes an ethyl group, a methylphenyl group, and a trichloromethyl group attached to a benzoate ester.
Métodos De Preparación
The synthesis of 2-(Ethyl(3-methylphenyl)amino)ethyl 4-(trichloromethyl)benzoate typically involves the esterification of benzoic acid derivatives with appropriate amines and alcohols. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. Industrial production methods may involve large-scale esterification reactions under controlled temperatures and pressures to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
2-(Ethyl(3-methylphenyl)amino)ethyl 4-(trichloromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloromethyl group can be replaced by other nucleophiles such as hydroxide ions or amines, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(Ethyl(3-methylphenyl)amino)ethyl 4-(trichloromethyl)benzoate has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-(Ethyl(3-methylphenyl)amino)ethyl 4-(trichloromethyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
2-(Ethyl(3-methylphenyl)amino)ethyl 4-(trichloromethyl)benzoate can be compared with other similar compounds, such as:
Benzoic acid derivatives: These compounds share the benzoate ester structure but differ in their substituents, leading to variations in their chemical and biological properties.
Aminoethyl benzoates: These compounds have similar aminoethyl groups but may have different aromatic or aliphatic substituents, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties compared to other related compounds.
Propiedades
Número CAS |
86626-71-3 |
|---|---|
Fórmula molecular |
C19H20Cl3NO2 |
Peso molecular |
400.7 g/mol |
Nombre IUPAC |
2-(N-ethyl-3-methylanilino)ethyl 4-(trichloromethyl)benzoate |
InChI |
InChI=1S/C19H20Cl3NO2/c1-3-23(17-6-4-5-14(2)13-17)11-12-25-18(24)15-7-9-16(10-8-15)19(20,21)22/h4-10,13H,3,11-12H2,1-2H3 |
Clave InChI |
AUUQESGZJHQNNE-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCOC(=O)C1=CC=C(C=C1)C(Cl)(Cl)Cl)C2=CC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



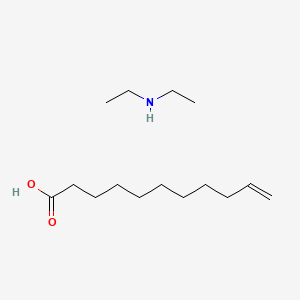
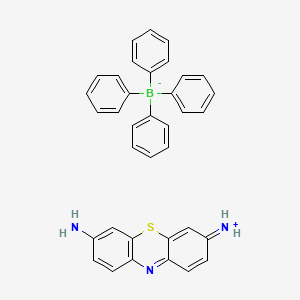

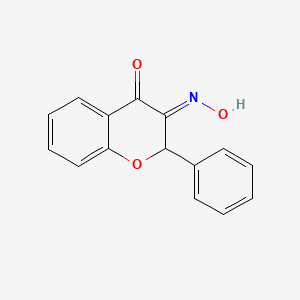
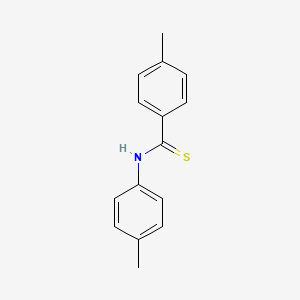

![2-[(Pentachlorophenyl)dithio]ethanol](/img/structure/B12667297.png)
